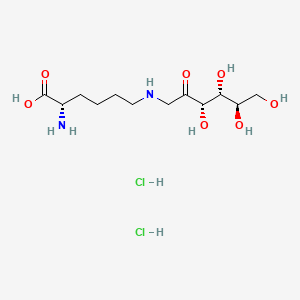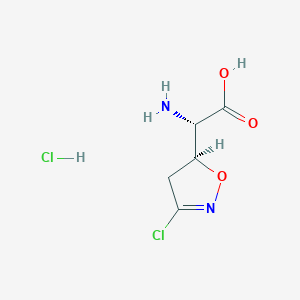![molecular formula C21H28ClN3O2 B8134323 [4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride](/img/structure/B8134323.png)
[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRP-60367 (hydrochloride) is a first-in-class small-molecule inhibitor specifically targeting the rabies virus (RABV) entry. It exhibits nanomolar potency against select RABV strains, making it a significant compound in the field of antiviral research .
Preparation Methods
The preparation of GRP-60367 (hydrochloride) involves synthetic routes that include the formation of the core structure followed by the introduction of functional groups. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and condensation reactions. The hydrochloride form is obtained by treating the free base with hydrochloric acid, which enhances its solubility and stability .
Chemical Reactions Analysis
GRP-60367 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
GRP-60367 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a probe to study the mechanisms of viral entry inhibition.
Biology: Employed in cell-based assays to investigate its effects on viral entry and replication.
Medicine: Potential therapeutic agent for the treatment of rabies, especially in regions with limited access to immunoglobulin-based postexposure prophylaxis.
Industry: Utilized in the development of antiviral drugs and vaccines .
Mechanism of Action
The mechanism of action of GRP-60367 (hydrochloride) involves the inhibition of the rabies virus entry by specifically targeting the RABV glycoprotein (G). This inhibition prevents the virus from entering host cells, thereby blocking its replication and spread. The compound binds to conserved hydrophobic positions in the RABV G protein fusion loop, which is crucial for viral entry .
Comparison with Similar Compounds
GRP-60367 (hydrochloride) is unique due to its specific targeting of the RABV G protein and its nanomolar potency. Similar compounds include other small-molecule inhibitors targeting viral entry, such as:
GRP-60367: The free base form of the compound.
Other RABV inhibitors: Compounds that target different stages of the rabies virus life cycle but may not have the same specificity or potency as GRP-60367 (hydrochloride)
This detailed article provides a comprehensive overview of GRP-60367 (hydrochloride), highlighting its significance in scientific research and its potential applications in various fields. If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.ClH/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18;/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJFZGBROIVYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide](/img/structure/B8134245.png)
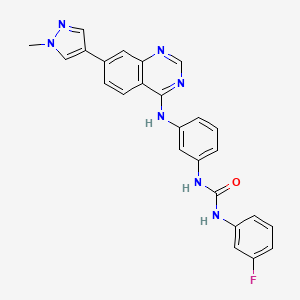
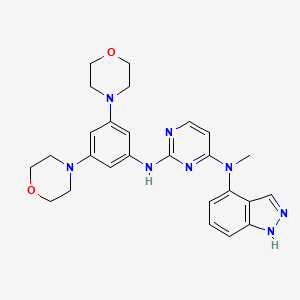

![2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide](/img/structure/B8134283.png)
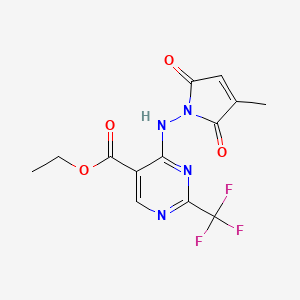
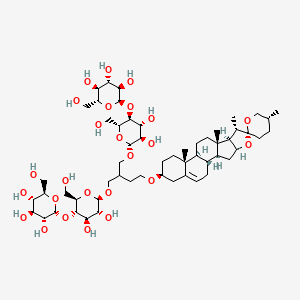
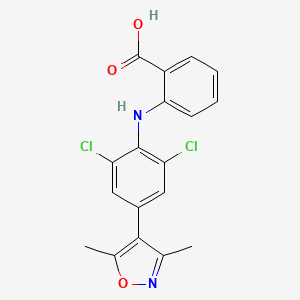
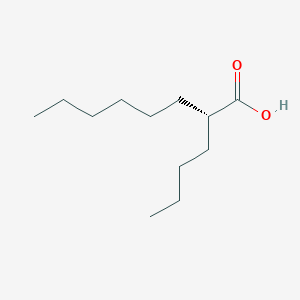
![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B8134318.png)
![tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B8134322.png)

